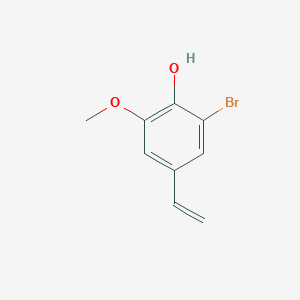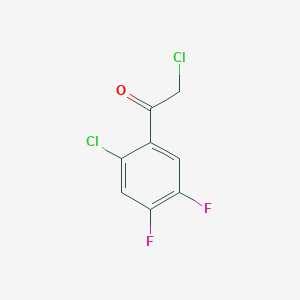
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a butenone moiety. The molecular formula of this compound is C14H11FO2, and it has a molecular weight of 230.23 g/mol . Furan derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the aldol condensation of furfural or its derivatives with appropriate ketones. For instance, furfural can be reacted with 4-fluorobenzaldehyde in the presence of a base to form the desired product . The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Analyse Chemischer Reaktionen
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The furan ring and the fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, furan derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and fluorophenyl group allow it to bind to various enzymes and receptors, leading to its biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity . Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
4-(2-Furyl)but-3-en-2-one: This compound lacks the fluorophenyl group, which may result in lower biological activity compared to this compound.
(4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine: This compound contains a triazole ring instead of the butenone moiety, leading to different chemical and biological properties.
(Z)-4-(((4-Fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: This compound has a pyrazole ring and an amino group, which may result in different pharmacological activities compared to this compound.
Eigenschaften
Molekularformel |
C14H11FO2 |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
(E)-4-[5-(4-fluorophenyl)furan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H11FO2/c1-10(16)2-7-13-8-9-14(17-13)11-3-5-12(15)6-4-11/h2-9H,1H3/b7-2+ |
InChI-Schlüssel |
ALPOUXTXBYWRCK-FARCUNLSSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)



![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B13608231.png)
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13608246.png)

